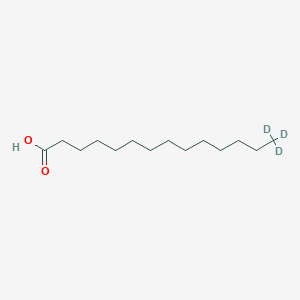

Myristic acid-d3

Description

The exact mass of the compound Tetradecanoic-14,14,14-d3 acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Straight chain fatty acids [FA0101]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

14,14,14-trideuteriotetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNFSRHWOTWDNC-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584375 | |

| Record name | (14,14,14-~2~H_3_)Tetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62217-71-4 | |

| Record name | (14,14,14-~2~H_3_)Tetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecanoic-14,14,14-D3 acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of Myristic Acid-d3

For Researchers, Scientists, and Drug Development Professionals

Myristic acid-d3 is a deuterated form of myristic acid (tetradecanoic acid), a common 14-carbon saturated fatty acid. The incorporation of deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, makes it a powerful tool in metabolic research, quantitative bioanalysis, and drug development. Its chemical behavior is nearly identical to its natural counterpart, allowing it to be seamlessly integrated into biological systems, while its increased mass is easily distinguishable by mass spectrometry. This guide provides an in-depth overview of its chemical properties, biological significance, and key experimental applications.

Core Chemical and Physical Properties

The defining characteristic of this compound is the substitution of three hydrogen atoms with deuterium on the terminal methyl group. While this substitution minimally affects bulk physical properties like melting and boiling points, it results in a distinct molecular weight, which is fundamental to its utility as a tracer and internal standard. The properties of this compound (methyl-d3) are summarized below, with data for the unlabeled analogue provided for comparison.

| Property | This compound (methyl-d3) | Myristic Acid (Unlabeled) |

| CAS Number | 62217-71-4 | 544-63-8 |

| Molecular Formula | C₁₄H₂₅D₃O₂ (CD₃(CH₂)₁₂COOH) | C₁₄H₂₈O₂ (CH₃(CH₂)₁₂COOH)[1][2][3] |

| Molecular Weight | 231.40 g/mol | 228.37 g/mol [2][3] |

| Appearance | White to off-white solid | White to yellowish-white crystalline solid or powder[2][4] |

| Melting Point | Data not available¹ | 52-58.5 °C[5][6][7] |

| Boiling Point | Data not available¹ | 326.2 °C (at 760 mmHg)[1][2][4][7] 250 °C (at 100 mmHg)[2][4][5][6] |

| Solubility | Soluble in DMSO, DMF, Ethanol[8] | Insoluble in water (<0.1 g/100 mL)[2]. Soluble in ethanol, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), ether, and chloroform.[2][4][8][9] |

| Stability & Storage | Store at -20°C for up to 1 month or -80°C for up to 6 months.[10] | Stable. Incompatible with strong bases and strong oxidizing agents.[2][4][6] |

¹The melting and boiling points of isotopically labeled compounds are generally very similar to their unlabeled counterparts.

Biological and Metabolic Significance

Myristic acid is not merely a metabolic fuel; it is a crucial substrate for post-translational modification and a modulator of complex lipid signaling pathways.

Protein N-Myristoylation

One of the most significant roles of myristic acid is in protein N-myristoylation. This is an irreversible lipid modification where the enzyme N-myristoyltransferase (NMT) attaches a myristoyl group (from myristoyl-CoA) to the N-terminal glycine (B1666218) residue of a wide range of eukaryotic and viral proteins.[4][11][12][13] This modification is critical for mediating protein-membrane interactions and protein-protein signaling, influencing protein localization, stability, and function.[12][14][15]

References

- 1. Acids & Fatty Acids - Myristic Acid [unicareingredients.com]

- 2. Cas 544-63-8,Myristic acid | lookchem [lookchem.com]

- 3. usbio.net [usbio.net]

- 4. Myristic acid | 544-63-8 [chemicalbook.com]

- 5. zhishangchem.com [zhishangchem.com]

- 6. Myristic acid | CAS#:544-63-8 | Chemsrc [chemsrc.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]

- 12. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Purification of Deuterated Myristic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of deuterated myristic acid. This document details experimental protocols for synthesis via catalytic hydrogen-deuterium exchange and subsequent purification methodologies. It also includes analytical techniques for assessing isotopic enrichment and chemical purity, alongside an exploration of its application in studying protein N-myristoylation.

Introduction

Deuterated myristic acid (myristic acid-d27) is a stable isotope-labeled form of myristic acid, a 14-carbon saturated fatty acid. It serves as a crucial tool in metabolic research, particularly in lipidomics and the study of protein modification.[1][2] The replacement of hydrogen with deuterium (B1214612) atoms creates a heavier, yet chemically similar, molecule that can be traced and quantified using mass spectrometry and nuclear magnetic resonance. This allows researchers to investigate the absorption, distribution, metabolism, and excretion (ADME) of myristic acid and its role in various biological pathways without the use of radioactive isotopes.[3] A primary application is in the study of protein N-myristoylation, a lipid modification where myristic acid is attached to the N-terminal glycine (B1666218) of proteins, influencing their localization and function.[4][5][6]

Synthesis of Deuterated Myristic Acid

The most common method for preparing perdeuterated fatty acids is through heterogeneous catalytic hydrogen-deuterium (H/D) exchange. This process involves the use of a metal catalyst, typically platinum on carbon (Pt/C), to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, most commonly heavy water (D₂O).[7]

Experimental Protocol: Platinum-Catalyzed H/D Exchange

This protocol describes a general procedure for the deuteration of myristic acid based on established methods for fatty acid deuteration.

Materials:

-

Myristic Acid (C₁₄H₂₈O₂)

-

Deuterium Oxide (D₂O, 99.9 atom % D)

-

10% Platinum on activated carbon (Pt/C)

-

High-pressure reactor (e.g., Parr reactor)

-

Inert gas (Argon or Nitrogen)

-

Organic solvent (e.g., diethyl ether or ethyl acetate)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Filtration apparatus (e.g., Büchner funnel with filter paper)

-

Rotary evaporator

Procedure:

-

Reactor Preparation: A high-pressure reactor is charged with myristic acid, 10% Pt/C catalyst (typically 10-20% by weight of the myristic acid), and an excess of deuterium oxide.

-

Inert Atmosphere: The reactor is sealed and purged with an inert gas, such as argon or nitrogen, to remove any air.

-

Reaction Conditions: The mixture is heated to a temperature range of 150-200°C under pressure (typically 10-20 bar) and stirred vigorously for 24-48 hours. The elevated temperature and pressure facilitate the H/D exchange process.

-

Cooling and Filtration: After the reaction period, the reactor is cooled to room temperature, and the pressure is carefully released. The reaction mixture is then diluted with an organic solvent like diethyl ether and filtered to remove the Pt/C catalyst.

-

Extraction and Drying: The filtrate is transferred to a separatory funnel. The organic layer containing the deuterated myristic acid is separated from the aqueous D₂O layer. The organic layer is then washed with brine and dried over anhydrous sodium sulfate.

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude deuterated myristic acid.

-

Repeated Cycles: To achieve high levels of deuteration (perdeuteration), the process may need to be repeated by subjecting the deuterated myristic acid to a second or third round of H/D exchange with fresh D₂O and catalyst.

Synthesis Workflow

Purification of Deuterated Myristic Acid

Purification of the crude deuterated myristic acid is essential to remove any unreacted starting material and other impurities. Common methods include urea (B33335) adduction and low-temperature crystallization.

Experimental Protocol: Urea Adduction

Urea adduction is a technique used to separate saturated fatty acids from unsaturated ones. Since deuterated myristic acid is saturated, it will form a crystalline complex with urea, which can be separated from unsaturated impurities.

Materials:

-

Crude deuterated myristic acid

-

Urea

-

Warm water (around 60°C)

-

Filtration apparatus

Procedure:

-

Dissolution: The crude deuterated myristic acid is dissolved in a minimal amount of hot methanol or ethanol.

-

Urea Addition: A saturated solution of urea in hot methanol or ethanol is added to the fatty acid solution. The typical ratio of urea to fatty acid is 3:1 by weight.

-

Crystallization: The mixture is stirred and allowed to cool slowly to room temperature, and then further cooled to 0-4°C to promote the formation of urea-fatty acid adduct crystals.

-

Filtration: The crystalline adduct is collected by vacuum filtration and washed with a small amount of cold heptane or hexane to remove any remaining non-adducted impurities.

-

Adduct Decomposition: The collected crystals are dissolved in warm water (around 60°C). This decomposes the adduct, releasing the fatty acid, which will form an oily layer on top of the aqueous urea solution.

-

Extraction and Drying: The fatty acid is extracted with heptane or hexane. The organic layer is washed with water to remove any residual urea and then dried over anhydrous sodium sulfate.

-

Solvent Removal: The solvent is removed under reduced pressure to yield the purified deuterated myristic acid.

Experimental Protocol: Low-Temperature Crystallization

This method relies on the differential solubility of fatty acids at low temperatures.

Materials:

-

Crude deuterated myristic acid

-

Acetone (B3395972) or other suitable organic solvent

-

Low-temperature bath (e.g., acetone-dry ice)

-

Filtration apparatus

Procedure:

-

Dissolution: The crude deuterated myristic acid is dissolved in a suitable solvent such as acetone at room temperature.

-

Cooling and Crystallization: The solution is slowly cooled to a low temperature (e.g., -20°C to -70°C). The deuterated myristic acid will crystallize out of the solution while more soluble impurities remain in the mother liquor.

-

Filtration: The crystals are quickly collected by vacuum filtration at low temperature.

-

Washing and Drying: The crystals are washed with a small amount of cold solvent and then dried under vacuum to remove any residual solvent.

Analytical Characterization

The purity and isotopic enrichment of the final product must be determined. This is typically achieved using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: GC-MS Analysis

GC-MS is used to determine both the chemical purity and the isotopic enrichment of the deuterated myristic acid.

Sample Preparation and Derivatization:

-

Esterification: Myristic acid is converted to its methyl ester (myristate) by reaction with a methylating agent such as methanol with an acid catalyst (e.g., acetyl chloride) or diazomethane. This increases its volatility for GC analysis.

-

Extraction: The fatty acid methyl ester is extracted into an organic solvent like hexane or iso-octane.

-

Internal Standard: A known amount of a deuterated internal standard of another fatty acid (e.g., deuterated palmitic acid) can be added for quantitative analysis.[8][9]

GC-MS Parameters:

-

Gas Chromatograph: Equipped with a capillary column suitable for fatty acid methyl ester analysis (e.g., a polar column like a wax or a non-polar column like a DB-5).

-

Carrier Gas: Helium or Hydrogen.

-

Injection: Splitless or split injection.

-

Oven Temperature Program: A temperature gradient is used to separate the fatty acid methyl esters. A typical program might start at 100°C, ramp up to 250°C, and hold for a few minutes.

-

Mass Spectrometer: Operated in either electron ionization (EI) or chemical ionization (CI) mode.

-

Data Analysis: The mass spectrum of the deuterated myristate peak is analyzed to determine the mass shift compared to unlabeled myristate, which allows for the calculation of the number of deuterium atoms incorporated. The relative peak areas in the chromatogram are used to assess chemical purity.

NMR Spectroscopy

NMR spectroscopy, particularly ¹H NMR and ²H NMR, is a powerful tool for confirming the positions of deuterium incorporation and quantifying the isotopic enrichment.[10][11][12]

-

¹H NMR: In a ¹H NMR spectrum of deuterated myristic acid, the signals corresponding to the protons on the alkyl chain will be significantly reduced or absent, confirming successful deuteration. The residual proton signals can be integrated to calculate the percentage of deuteration.[10]

-

²H NMR: A ²H NMR spectrum will show signals corresponding to the deuterium atoms at different positions in the molecule, providing direct evidence of deuteration.

Quantitative Data Summary

The following tables summarize typical quantitative data for commercially available deuterated myristic acid and expected outcomes from the described purification methods.

| Parameter | Value | Reference |

| Chemical Formula | CD₃(CD₂)₁₂COOH | [13][14] |

| Molecular Weight | 255.54 g/mol | [13][14] |

| Isotopic Purity | ≥98 atom % D | [13][14] |

| Chemical Purity | ≥99% | [14] |

| Table 1: Specifications of Commercially Available Deuterated Myristic Acid (Myristic-d27 Acid) |

| Purification Method | Expected Purity | Expected Yield |

| Urea Adduction | >95% | 60-80% |

| Low-Temperature Crystallization | >98% | 50-70% |

| Table 2: Expected Purity and Yield for Purification Methods |

Application in Signaling Pathway Studies: Protein N-Myristoylation

Deuterated myristic acid is a valuable tracer for studying protein N-myristoylation, a crucial lipid modification that affects protein function and localization.[4][5][6]

Protein N-Myristoylation Pathway

In this pathway, deuterated myristic acid is activated to deuterated myristoyl-CoA by myristoyl-CoA synthetase. N-myristoyltransferase (NMT) then catalyzes the covalent attachment of the deuterated myristoyl group to the N-terminal glycine of target proteins. The incorporation of the heavy isotope allows for the tracking and quantification of myristoylated proteins by mass spectrometry-based proteomic approaches, providing insights into the dynamics of this modification in various cellular processes and disease states.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Myristic acid (Dââ, 98%)- Cambridge Isotope Laboratories, DLM-208-1 [isotope.com]

- 3. benchchem.com [benchchem.com]

- 4. Functional analysis of protein N-myristoylation: metabolic labeling studies using three oxygen-substituted analogs of myristic acid and cultured mammalian cells provide evidence for protein-sequence-specific incorporation and analog-specific redistribution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Myristoylation - Wikipedia [en.wikipedia.org]

- 6. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 8. lipidmaps.org [lipidmaps.org]

- 9. lipidmaps.org [lipidmaps.org]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Deuterium incorporation in biomass cell wall components by NMR analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 13. Myristic acid (Dââ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 14. Myristic-d27 acid D 98atom , 99 CP 60658-41-5 [sigmaaldrich.com]

The Biological Significance of Myristic Acid Isotopes: A Technical Guide for Researchers

Abstract

Myristic acid, a 14-carbon saturated fatty acid, plays a pivotal role in cellular biology, primarily through its covalent attachment to the N-terminal glycine (B1666218) of a wide array of eukaryotic and viral proteins—a process known as N-myristoylation. This lipid modification is critical for protein localization, signal transduction, and protein-protein interactions. The use of myristic acid isotopes, both stable and radioactive, has been instrumental in elucidating the mechanisms and functional consequences of myristoylation. This technical guide provides an in-depth overview of the biological significance of myristic acid and its isotopes, with a focus on their application in research and drug development. It details experimental protocols for studying N-myristoylation and presents key signaling pathways involving myristoylated proteins.

Introduction: The Central Role of Myristic Acid in Cellular Function

Myristic acid is a relatively low-abundance fatty acid that exerts significant biological influence through N-myristoylation.[1] This irreversible post-translational modification is catalyzed by the enzyme N-myristoyltransferase (NMT), which attaches a myristoyl group from myristoyl-CoA to the N-terminal glycine of target proteins.[2] This process enhances the hydrophobicity of the modified protein, facilitating its interaction with cellular membranes and the hydrophobic domains of other proteins.

The functional consequences of N-myristoylation are diverse and profound, impacting numerous cellular processes:

-

Membrane Targeting and Localization: Myristoylation acts as a crucial signal for directing proteins to specific subcellular locations, including the plasma membrane, endoplasmic reticulum, and Golgi apparatus.[3][4] This localization is essential for the proper function of many signaling proteins.

-

Signal Transduction: A vast number of proteins involved in signal transduction cascades are myristoylated.[4][5] This includes key players like the Src family of tyrosine kinases and the alpha subunits of heterotrimeric G proteins, where myristoylation is a prerequisite for their signaling activities.[1][6]

-

Protein-Protein Interactions: The myristoyl group can mediate or stabilize protein-protein interactions, facilitating the formation of functional protein complexes.[1]

-

Viral Assembly and Pathogenesis: Many viral proteins are myristoylated by host cell NMTs, a process that is often essential for viral replication and assembly.[7] This has made NMT a promising target for antiviral therapies.

Given its central role in these fundamental processes, the study of N-myristoylation is of paramount importance in understanding both normal cellular physiology and the pathophysiology of diseases such as cancer and infectious diseases.[7][8]

Myristic Acid Isotopes as Research Tools

The study of myristic acid's biological roles has been greatly advanced by the use of its isotopic variants. These tracers, which can be either radioactive or stable, allow for the sensitive detection and quantification of myristoylated proteins and the analysis of their metabolic fate.

Types of Myristic Acid Isotopes

A variety of myristic acid isotopes are commercially available and have been employed in research:

-

Radioactive Isotopes:

-

[³H]Myristic Acid: A widely used radiolabel for detecting myristoylated proteins through autoradiography or scintillation counting.[9]

-

[¹⁴C]Myristic Acid: Another common radioisotope used for metabolic labeling studies.

-

-

Stable Isotopes:

-

¹³C-Labeled Myristic Acid: Myristic acid containing one or more ¹³C atoms is used in mass spectrometry-based proteomics and metabolic flux analysis to trace the incorporation of myristate into proteins and other lipids.

-

Deuterium (B1214612) (²H)-Labeled Myristic Acid: Myristic acid with deuterium atoms substituted for hydrogen is another valuable tool for mass spectrometry-based analysis, offering a distinct mass shift for detection.

-

Applications of Myristic Acid Isotopes

Isotopically labeled myristic acid serves several key purposes in research:

-

Identification of Myristoylated Proteins: Metabolic labeling of cells with isotopic myristic acid allows for the selective tagging and subsequent identification of the myristoylated proteome using techniques like mass spectrometry.[10]

-

Quantification of Myristoylation: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) combined with isotopic myristic acid analogs can be used for the quantitative analysis of changes in protein myristoylation under different cellular conditions.[10]

-

Metabolic Tracing: Stable isotopes are used to trace the metabolic fate of myristic acid, including its incorporation into various lipid species and its role in metabolic pathways.

-

Enzyme Activity Assays: Radiolabeled myristoyl-CoA is a key reagent in in vitro assays for measuring the activity of N-myristoyltransferase.[11]

Quantitative Data on Myristic Acid Isotopes

| Isotope Type | Label | Detection Method | Key Applications | Advantages | Limitations |

| Radioactive | [³H]Myristic Acid | Scintillation Counting, Autoradiography | Protein labeling, NMT activity assays | High sensitivity | Requires handling of radioactive material, disposal concerns |

| [¹⁴C]Myristic Acid | Scintillation Counting, Autoradiography | Metabolic labeling, protein labeling | High sensitivity | Requires handling of radioactive material, disposal concerns | |

| Stable | ¹³C-Myristic Acid | Mass Spectrometry, NMR | Proteomics, metabolomics, metabolic flux analysis | Non-radioactive, allows for multiplexed analysis | Lower sensitivity than radioisotopes, requires sophisticated equipment |

| Deuterated (²H) Myristic Acid | Mass Spectrometry, NMR | Proteomics, metabolomics | Non-radioactive, provides a significant mass shift | Potential for kinetic isotope effects that may alter metabolism | |

| Analog | Azido/Alkynyl Myristic Acid | Click Chemistry followed by Fluorescence or Mass Spectrometry | Proteomics, identification of myristoylated proteins | Bio-orthogonal, allows for specific tagging and enrichment | May not perfectly mimic the natural substrate, potentially altering biological activity |

Key Signaling Pathways Involving Myristoylated Proteins

N-myristoylation is a critical modification for numerous proteins involved in cellular signaling. Below are diagrams of two well-characterized signaling pathways where myristoylation plays an indispensable role.

Caption: Src Kinase Activation Pathway. Myristoylation anchors c-Src to the plasma membrane, a prerequisite for its activation.[1][12]

Caption: G-Protein Signaling Cycle. Myristoylation of the Gα subunit is crucial for its membrane localization and interaction with the GPCR.[13][6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study protein N-myristoylation.

Metabolic Labeling of Cultured Cells with Isotopic Myristic Acid

This protocol describes the general procedure for labeling cellular proteins with an isotopic myristic acid analog for subsequent analysis by mass spectrometry.

Materials:

-

Cultured mammalian cells (e.g., HeLa, HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Isotopic myristic acid (e.g., ¹³C-myristic acid or deuterated myristic acid) or an analog (e.g., alkynyl-myristic acid)

-

Fatty acid-free bovine serum albumin (BSA)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Preparation of Labeling Medium:

-

Prepare a stock solution of the isotopic myristic acid by dissolving it in ethanol (B145695) or DMSO.

-

Complex the isotopic myristic acid with fatty acid-free BSA in serum-free medium to enhance its solubility and cellular uptake. A typical molar ratio of fatty acid to BSA is 5:1.

-

Add the fatty acid-BSA complex to complete cell culture medium to the desired final concentration (typically 10-50 µM).

-

-

Cell Culture and Labeling:

-

Plate cells at an appropriate density to reach 70-80% confluency at the time of harvesting.

-

Remove the growth medium and replace it with the prepared labeling medium.

-

Incubate the cells for a period sufficient for protein turnover and incorporation of the label (typically 16-24 hours).

-

-

Cell Lysis and Protein Extraction:

-

Wash the cells twice with ice-cold PBS to remove residual labeling medium.

-

Lyse the cells directly on the plate with ice-cold lysis buffer.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Sample Preparation for Mass Spectrometry (for alkyne analogs):

-

Perform a "click" reaction by adding a capture reagent (e.g., biotin-azide) to the protein lysate in the presence of a copper(I) catalyst.

-

Enrich the biotin-tagged proteins using streptavidin-coated beads.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the enriched proteins or perform on-bead digestion with trypsin.

-

-

Mass Spectrometry Analysis:

-

Analyze the resulting peptides by LC-MS/MS to identify and quantify the labeled proteins.

-

In Vitro N-Myristoyltransferase (NMT) Assay using [³H]Myristoyl-CoA

This protocol outlines a standard radioactive assay to measure the enzymatic activity of NMT.

Materials:

-

Purified recombinant NMT enzyme

-

[³H]Myristoyl-CoA

-

Peptide substrate with an N-terminal glycine (e.g., a peptide derived from the N-terminus of a known myristoylated protein)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 1 mM EGTA)

-

P81 phosphocellulose paper

-

Scintillation cocktail and scintillation counter

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing the assay buffer, purified NMT enzyme, and the peptide substrate in a microcentrifuge tube.

-

Initiate the reaction by adding [³H]myristoyl-CoA. The final reaction volume is typically 25-50 µL.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

-

Stopping the Reaction and Spotting:

-

Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper disc. The positively charged paper binds the peptide substrate and product, while the unreacted [³H]myristoyl-CoA does not bind efficiently.

-

-

Washing:

-

Wash the P81 paper discs three times for 5 minutes each in a large volume of wash buffer (e.g., 10 mM phosphoric acid) to remove unreacted [³H]myristoyl-CoA.

-

Perform a final wash with acetone (B3395972) to dry the discs.

-

-

Quantification:

-

Place the dried P81 discs into scintillation vials.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

The amount of incorporated radioactivity is proportional to the NMT activity.

-

Experimental and Logical Workflows

Visualizing the workflow of complex experiments and the logic of signaling pathways is crucial for understanding and planning research. The following diagrams, rendered in Graphviz DOT language, illustrate key workflows.

References

- 1. Myristoylation exerts direct and allosteric effects on Gα conformation and dynamics in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Procedure for enzymatic synthesis and isolation of radioactive long chain acyl-CoA esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of myristoylation in membrane attachment and function of G alpha i-3 on Golgi membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Preparation and Assay of Myristoyl-CoA:Protein N-Myristoyltransferase | Springer Nature Experiments [experiments.springernature.com]

- 7. Synthesis of myristoyl CoA analogues and myristoyl peptides as inhibitors of myristoyl CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Uptake and metabolism of fatty acids by dispersed adult rat heart myocytes. I. Kinetics of homologous fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Novel Myristic Acid Derivatives as N-Myristoyltransferase Inhibitors: Design, Synthesis, Analysis, Computational Studies and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Global profiling of co- and post-translationally N-myristoylated proteomes in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. G-protein alpha-subunit expression, myristoylation, and membrane association in COS cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Gαi protein subunit: A step toward understanding its non-canonical mechanisms [frontiersin.org]

The Natural Abundance of Deuterium in Fatty Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural abundance of deuterium (B1214612) in fatty acids. It covers the metabolic pathways of deuterium incorporation, quantitative data on its distribution, detailed experimental protocols for its measurement, and the biological significance of its presence in lipid structures, with a focus on applications in research and drug development.

Introduction: Deuterium in Biological Systems

Deuterium (²H or D), a stable isotope of hydrogen, is naturally present in the environment and, consequently, in all living organisms. While its cosmic abundance is low, on Earth, it is found at a concentration of approximately 155.76 parts per million (ppm) in Vienna Standard Mean Ocean Water (VSMOW). This seemingly small concentration has profound biological implications due to the kinetic isotope effect (KIE). The near-doubling of mass compared to protium (B1232500) (¹H) causes deuterium to form stronger chemical bonds, leading to slower reaction rates when a C-H bond is replaced with a C-D bond. In the context of fatty acids, the natural distribution of deuterium is non-uniform and is influenced by the metabolic pathways involved in their synthesis and modification.

Metabolic Incorporation of Deuterium into Fatty Acids

The primary pathway for deuterium incorporation into fatty acids is de novo lipogenesis (DNL). During this process, hydrogen atoms (and their isotopes) from various sources are incorporated into the growing acyl chain. The key contributors of hydrogen are:

-

NADPH: Serves as the primary reductant, providing hydride ions during the two reduction steps in each cycle of fatty acid elongation.

-

Water (H₂O): Hydrogen atoms from body water can exchange with those on metabolic precursors.[1][2]

-

Acetyl-CoA: The two-carbon building block for fatty acid synthesis.

Deuterium from bodily water becomes incorporated into NADPH and Acetyl-CoA through metabolic exchange reactions.[1][2] These deuterated precursors then contribute to the deuterium content of the newly synthesized fatty acid, primarily palmitate (C16:0). This process results in a non-statistical distribution of deuterium along the fatty acid chain, creating a unique isotopic signature.[3]

Quantitative Data on Deuterium Abundance

The deuterium content of fatty acids varies based on the dietary source, the organism's metabolism, and the specific fatty acid. Generally, lipids and fats have a lower deuterium content compared to carbohydrates.[4] This is because the metabolic oxidation of fats produces deuterium-depleted water (~118 ppm) compared to the oxidation of glucose (~155.75 ppm).[4]

Table 1: Natural Deuterium Abundance in Various Food Sources and Fats

| Food Source / Fat Type | Deuterium (D) Content (ppm) | Reference(s) |

| Pig Fat (Lard) | 111 - 116 | [5][6] |

| Cow Fat | 118 | [5] |

| Butter (from cow milk) | 124 | [5] |

| Grass-fed Beef Fat | 128 | [6] |

| Olive Oil | 130 | [5][6] |

| Sunflower Seed Oil | 130 | [5] |

| Peanut Butter | 131 | [5] |

| Curd Cottage Cheese | 136 | [6] |

| Pork Meat | 138 - 148 | [5][7] |

| Wheat Flour | 150 | [6] |

| Corn | 145 | [5][7] |

Table 2: Site-Specific Deuterium Abundance in Fatty Acids

Studies using ²H NMR have revealed that the distribution of deuterium within a single fatty acid molecule is not random. This site-specific natural isotopic fractionation (SNIF) provides insights into the kinetic isotope effects of the enzymes involved in biosynthesis.

| Fatty Acid (Source) | Molecular Position | Deuterium (D) Content (ppm) | Key Observation | Reference(s) |

| Methyl Oleate (B1233923) (Peanut Oil) | C9 + C10 (ethylenic) | 92.7 - 93.2 | Strong depletion at the site of desaturation. | [8] |

| Methyl Oleate (Peanut Oil) | Methylene groups | 125.4 - 125.8 | Higher D content in the saturated chain regions. | [8] |

| Oleic & Linoleic Acids | Sites of desaturation | N/A (Depletion noted) | Isotopic fractionation occurs during the desaturation of oleate to linoleate.[9][10] | [3][9][10] |

This non-statistical distribution is a direct result of the kinetic isotope effects associated with the enzymes responsible for fatty acid synthesis and desaturation.[9][10]

Experimental Protocols for Measuring Deuterium Abundance

The two primary analytical techniques for quantifying deuterium in fatty acids are Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) and Quantitative ²H Nuclear Magnetic Resonance (²H-NMR) Spectroscopy.

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)

This method is ideal for determining the bulk deuterium content of individual fatty acids within a mixture.

1. Sample Preparation:

-

Lipid Extraction: Total lipids are extracted from the biological matrix using methods like Folch or Bligh-Dyer.

-

Hydrolysis: The extracted lipids (triglycerides, phospholipids, etc.) are hydrolyzed (saponified) using a strong base (e.g., KOH in methanol) to release the free fatty acids (FFAs).

-

Derivatization: FFAs are converted to their volatile methyl ester derivatives (FAMEs) using a reagent like BF₃-methanol or acidic methanol. This step is crucial for compatibility with gas chromatography.[11]

2. Instrumental Analysis:

-

Gas Chromatography (GC): The FAMEs mixture is injected into a GC. A capillary column separates the individual FAMEs based on their chain length, degree of unsaturation, and boiling points.[11][12]

-

Combustion Interface: As each FAME elutes from the GC column, it passes through a high-temperature ( >1400°C) combustion reactor, where it is quantitatively converted into CO₂ and H₂ gas.

-

Isotope Ratio Mass Spectrometry (IRMS): The H₂ gas is introduced into the IRMS. The mass spectrometer separates the H₂ isotopologues (H₂, HD) and measures their respective ion beam intensities to calculate a precise D/H ratio.

Quantitative ²H Nuclear Magnetic Resonance (²H-NMR) Spectroscopy

This powerful technique is used to determine the deuterium abundance at specific positions within the fatty acid molecule without the need for combustion.[3][9][10]

1. Sample Preparation:

-

Lipid Extraction and Hydrolysis: Similar to the GC-IRMS protocol, lipids are extracted and hydrolyzed.

-

Purification: To obtain sufficient quantities of a single fatty acid for analysis, purification steps such as argentation column chromatography are employed. This technique separates fatty acids based on the number of double bonds.[9][10]

-

Sample Formulation: The purified fatty acid (or its ester) is dissolved in a deuterium-depleted solvent for analysis.

2. Instrumental Analysis:

-

High-Field NMR: The analysis is performed on a high-field NMR spectrometer equipped with a specific deuterium probe.

-

Quantitative Acquisition: A quantitative ²H NMR spectrum is acquired using a long relaxation delay and a calibrated reference standard to ensure the signal intensity is directly proportional to the number of deuterium nuclei.

-

Spectral Analysis: The chemical shifts in the ²H spectrum correspond to different positions on the fatty acid chain (e.g., methyl, methylene, ethylenic). By integrating the distinct signals, the relative deuterium concentration at each site, or the site-specific (D/H)i ratio, can be determined.[3] Advanced 2D-NMR techniques can further resolve overlapping signals.[13][14]

Biological Significance and Applications

The natural variation of deuterium in fatty acids has significant biological consequences and offers opportunities for therapeutic intervention.

Impact on Mitochondrial Function

The source of macronutrients significantly affects the deuterium level of metabolically produced water. The oxidation of deuterium-depleted fatty acids in mitochondria generates water with a lower D/H ratio (~118 ppm) compared to the oxidation of more deuterium-rich carbohydrates (~155 ppm).[4][15] This is important because the ATP synthase nano-motor in the inner mitochondrial membrane is sensitive to the D/H ratio. Elevated deuterium levels can physically impede the rotational catalysis of ATP synthase, potentially reducing ATP production efficiency.[4]

Drug Development: Deuterium-Reinforced Lipids

A key area of interest for drug development is the strategic replacement of hydrogen with deuterium at specific, metabolically vulnerable positions in polyunsaturated fatty acids (PUFAs). The C-H bonds at bis-allylic positions of PUFAs are particularly susceptible to hydrogen abstraction, which initiates a chain reaction of lipid peroxidation that can damage cell membranes.

By replacing these vulnerable hydrogens with deuterium, the resulting C-D bond is significantly stronger and more resistant to abstraction due to the kinetic isotope effect.[16] This reinforcement can effectively inhibit non-enzymatic lipid peroxidation, protecting cells from oxidative damage. This approach is being explored for a range of diseases associated with oxidative stress, including neurodegenerative disorders and metabolic diseases.[16]

Conclusion

The study of the natural abundance of deuterium in fatty acids reveals a complex interplay between diet, metabolism, and enzymatic processes. The non-statistical distribution of deuterium serves as a fingerprint of a fatty acid's biological origin and history. Advanced analytical techniques like GC-IRMS and ²H-NMR allow for precise quantification of bulk and site-specific deuterium content, respectively. Understanding these isotopic variations is not merely an academic exercise; it provides critical insights into mitochondrial bioenergetics and has paved the way for innovative therapeutic strategies, such as deuterium-reinforced lipids, aimed at preventing oxidative damage and treating a host of debilitating diseases. Continued research in this area promises to further unravel the subtle yet significant role of stable isotopes in biology and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Natural deuterium distribution in long-chain fatty acids is nonstatistical: a site-specific study by quantitative (2)H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dea.lib.unideb.hu [dea.lib.unideb.hu]

- 5. lightwaterhealthcare.com [lightwaterhealthcare.com]

- 6. seriesscience.com [seriesscience.com]

- 7. h2-4you.com [h2-4you.com]

- 8. researchgate.net [researchgate.net]

- 9. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 10. Natural deuterium distribution in fatty acids isolated from peanut seed oil: a site-specific study by quantitative 2H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of deuterium labeled blood lipids by chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurements of fatty acid synthesis by incorporation of deuterium from deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Deuterium Content of the Organic Compounds in Food Has an Impact on Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isotope effect on lipid peroxidation - Wikipedia [en.wikipedia.org]

A Technical Guide to the Physical and Chemical Properties of Myristic Acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical state and solubility of Myristic acid-d3 (tetradecanoic-14,14,14-d3 acid). As a deuterated analog of myristic acid, it serves as a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard for mass spectrometry-based quantification of myristic acid.

Physical Properties

This compound is anticipated to be a white, crystalline solid at room temperature, similar to its non-deuterated counterpart.[1] It possesses a faint, waxy, or oily odor.[2][3]

Table 1: Physical Properties of Myristic Acid

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₅D₃O₂ | N/A |

| Molecular Weight | 231.4 g/mol | N/A |

| Melting Point | 52-54 °C | [2][4] |

| Boiling Point | 250 °C at 100 mmHg | [2] |

| Density | 0.862 g/cm³ at 60 °C | N/A |

| pKa | ~4.9 | N/A |

Solubility Profile

The solubility of this compound is dictated by its long hydrophobic carbon chain and the polar carboxylic acid head group. It is practically insoluble in water but demonstrates good solubility in a range of organic solvents.[5][6]

Table 2: Solubility of Myristic Acid

| Solvent | Solubility | Reference |

| Water | <0.1 g/100 mL at 18 °C | [2] |

| Ethanol | Soluble | [2][5] |

| Dimethylformamide (DMF) | ~15 mg/mL | [7] |

| Dimethyl sulfoxide (B87167) (DMSO) | ~12 mg/mL | [7] |

| Chloroform | Soluble | [2][5] |

| Ether | Soluble | [2][5] |

Experimental Protocols

The following outlines a general methodology for determining the solubility of a compound like this compound.

Protocol: Determination of Solubility by the Shake-Flask Method

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed container (e.g., a screw-cap vial).

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated. A shaker or rotator is typically used for this purpose.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step that could alter the solubility.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), often using a calibration curve prepared with known concentrations of the compound.

-

Calculation: The solubility is then expressed in terms of mass per unit volume (e.g., mg/mL) or molarity.

Visualization of Solubility

The following diagram illustrates the general solubility characteristics of this compound in different classes of solvents.

Caption: Solubility of this compound in different solvent classes.

References

- 1. Myristic Acid | C14H28O2 | CID 11005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Myristic acid | 544-63-8 [chemicalbook.com]

- 3. MYRISTIC ACID (C14) - Ataman Kimya [atamanchemicals.com]

- 4. Myristic acid | CAS#:544-63-8 | Chemsrc [chemsrc.com]

- 5. Page loading... [guidechem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

An In-Depth Technical Guide to Myristic Acid-d3: Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Myristic acid-d3, a deuterated analog of myristic acid. It is intended to serve as a valuable resource for professionals in research and drug development, offering detailed data, experimental protocols, and visual representations of key biological and analytical processes. This compound is a crucial tool in lipidomics and metabolic research, primarily utilized as an internal standard for the accurate quantification of fatty acids in complex biological samples. Its stability and mass shift make it an ideal tracer for metabolic flux analysis and for elucidating the role of myristoylation in cellular signaling.

Core Data Presentation

Quantitative data for this compound and its common isotopologues, alongside the unlabeled parent compound, are summarized in the table below for easy reference and comparison. This information is critical for mass spectrometry-based applications, enabling accurate mass resolution and quantification.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Degree of Deuteration |

| Myristic Acid | 544-63-8 | C₁₄H₂₈O₂ | 228.37 | 0 |

| This compound | 62217-71-4 | C₁₄H₂₅D₃O₂ | 231.40 | 3 |

| Myristic acid-d2 | 30719-21-2 | C₁₄H₂₆D₂O₂ | 230.39 | 2 |

| Myristic acid-d27 | 60658-41-5 | C₁₄HD₂₇O₂ | 255.54 | 27 |

Experimental Protocols

Protocol 1: Quantification of Free Fatty Acids in Biological Samples using GC-MS with this compound as an Internal Standard

This protocol outlines the standard method for the extraction and quantification of free fatty acids from various biological matrices such as plasma, cells, or tissues using gas chromatography-mass spectrometry (GC-MS). This compound serves as an internal standard to correct for sample loss during extraction and derivatization, and to normalize for variations in instrument response.

Materials:

-

Biological sample (e.g., 200 µL of plasma)

-

This compound internal standard solution (e.g., 10 µg/mL in ethanol)

-

Methanol (B129727), HPLC grade

-

Iso-octane, HPLC grade

-

Hydrochloric acid (HCl), concentrated

-

Pentafluorobenzyl bromide (PFBBr) derivatizing agent

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetonitrile, HPLC grade

-

Standard solutions of unlabeled fatty acids for calibration curve

Procedure:

-

Sample Preparation and Spiking:

-

To a glass tube, add the biological sample.

-

Add a known amount of this compound internal standard solution.

-

Add 2 volumes of methanol to precipitate proteins and lyse cells.

-

Acidify the mixture with HCl to a final concentration of approximately 0.1 M to ensure fatty acids are in their protonated form.

-

-

Liquid-Liquid Extraction:

-

Add 2 volumes of iso-octane to the sample mixture.

-

Vortex vigorously for 2 minutes to extract the fatty acids into the organic layer.

-

Centrifuge at 2000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper organic layer (iso-octane) to a clean glass tube.

-

Repeat the extraction step with another 2 volumes of iso-octane and pool the organic layers.

-

-

Derivatization:

-

Evaporate the pooled iso-octane extract to dryness under a gentle stream of nitrogen.

-

To the dried residue, add 50 µL of a freshly prepared derivatization solution containing 1% PFBBr and 1% DIPEA in acetonitrile.

-

Incubate at 60°C for 30 minutes.

-

Evaporate the derivatization reagent under nitrogen.

-

-

Sample Reconstitution and GC-MS Analysis:

-

Reconstitute the dried derivatized sample in 100 µL of iso-octane.

-

Inject 1-2 µL of the sample onto the GC-MS system.

-

Analyze using a suitable GC temperature program and MS parameters for the detection of fatty acid pentafluorobenzyl esters in negative ion chemical ionization (NICI) mode.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of the unlabeled fatty acid standard to the peak area of the this compound internal standard against the concentration of the standard.

-

Determine the concentration of each fatty acid in the biological sample by using the peak area ratio of the endogenous fatty acid to the this compound internal standard and interpolating from the calibration curve.

-

Signaling Pathway and Experimental Workflow Diagrams

N-Myristoylation Signaling Pathway

Myristoylation is a lipid modification where myristic acid is covalently attached to the N-terminal glycine (B1666218) of a protein. This modification is critical for membrane targeting and signal transduction.[1][2] N-myristoyltransferase (NMT) is the enzyme responsible for this modification.[2][3] Myristoylated proteins, such as the Src family of kinases, play crucial roles in various signaling pathways, including cell growth, differentiation, and oncogenesis.[4][5]

Caption: N-Myristoylation signaling pathway.

Experimental Workflow for Lipidomics using Stable Isotope Labeling

Stable isotope labeling is a powerful technique in lipidomics to trace the metabolic fate of lipids and to accurately quantify lipid species.[6] This workflow illustrates the general steps involved in a lipidomics experiment using a deuterated internal standard like this compound.

Caption: Lipidomics experimental workflow.

References

- 1. Myristoylation - Wikipedia [en.wikipedia.org]

- 2. news-medical.net [news-medical.net]

- 3. Myristoylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

Understanding Protein N-Myristoylation with Isotopic Labels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of protein N-myristoylation, a critical lipid modification, with a focus on modern isotopic and bioorthogonal labeling techniques used for its study. We will delve into the biochemical basis of this modification, its role in pivotal cellular signaling pathways, quantitative proteomic data, detailed experimental protocols, and its emergence as a promising therapeutic target.

The Core of Protein N-Myristoylation

Protein N-myristoylation is the irreversible, covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a target protein.[1] This process is catalyzed by the enzyme N-myristoyltransferase (NMT) and can occur either co-translationally on nascent polypeptide chains or post-translationally following proteolytic cleavage that exposes an internal glycine residue.[2][3] In vertebrates, two isozymes, NMT1 and NMT2, carry out this modification.[4]

This lipid modification is crucial for mediating weak protein-protein and protein-lipid interactions, thereby playing an essential role in membrane targeting, signal transduction, and protein stability.[3] A wide array of proteins, including kinases, phosphatases, and G-proteins, are N-myristoylated, highlighting its importance in diverse cellular processes.

Investigating N-Myristoylation: Isotopic and Bioorthogonal Labeling Strategies

The study of N-myristoylation has been revolutionized by the development of metabolic labeling techniques that utilize isotopic or bioorthogonal analogs of myristic acid. These approaches allow for the sensitive and specific detection, identification, and quantification of N-myristoylated proteins in complex biological systems.

A common strategy involves the use of myristic acid analogs containing an alkyne or azide (B81097) tag.[5][6] These "clickable" tags are incorporated into proteins by NMTs in living cells.[7] Following cell lysis, the tagged proteins can be selectively conjugated to reporter molecules, such as biotin (B1667282) or fluorescent dyes, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[8] This enables the enrichment and subsequent identification of N-myristoylated proteins by mass spectrometry.

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful quantitative proteomic technique that can be combined with bioorthogonal labeling to compare the abundance of N-myristoylated proteins across different experimental conditions.[5][9] In a typical SILAC experiment, two cell populations are grown in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., arginine and lysine).[9] This results in the incorporation of the respective isotopes into the entire proteome. By combining lysates from "light" and "heavy" labeled cells and analyzing them by mass spectrometry, the relative abundance of thousands of proteins can be accurately quantified.[10] When used in conjunction with alkyne-tagged myristic acid and NMT inhibitors, SILAC allows for the precise quantification of changes in the N-myristoylated proteome.[2]

References

- 1. kinase-insight.com [kinase-insight.com]

- 2. researchgate.net [researchgate.net]

- 3. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]

- 4. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]

- 5. Use of alkyne-tagged myristic acid to detect N-terminal myristoylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical proteomic approaches to investigate N-myristoylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Myristoylation of Src kinase mediates Src-induced and high-fat diet–accelerated prostate tumor progression in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry. | Sigma-Aldrich [sigmaaldrich.com]

- 9. SILAC-Based Quantitative PTM Analysis - Creative Proteomics [creative-proteomics.com]

- 10. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Journey of Deuterated Fatty Acids In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the in vivo metabolic fate of deuterated fatty acids, powerful tools in metabolic research. By leveraging the subtle mass difference imparted by deuterium (B1214612), a stable isotope of hydrogen, researchers can trace the intricate pathways of fatty acid absorption, distribution, metabolism, and excretion with high precision. This guide provides a comprehensive overview of the core methodologies, quantitative data, and metabolic pathways involved in the use of deuterated fatty acids as metabolic tracers.

Introduction: The Power of Deuterium Labeling

Deuterated fatty acids serve as invaluable stable isotope tracers in metabolic studies, offering a safe and effective alternative to radioactive isotopes. Their increased mass allows for clear differentiation from their endogenous counterparts using mass spectrometry-based techniques. This enables the meticulous tracking of their journey through complex biological systems.[1] The core applications of deuterated fatty acids in metabolic research include:

-

Tracing Metabolic Pathways: Quantifying the flux of fatty acids through various metabolic routes such as absorption, storage in lipid droplets, incorporation into complex lipids like phospholipids (B1166683) and triglycerides, catabolism via β-oxidation, and conversion through elongation and desaturation.[1][2]

-

Investigating Lipid Disposition: Understanding how lipids are transported, stored, and utilized in different tissues and organs is crucial for elucidating the mechanisms of metabolic diseases.[2][3]

-

Therapeutic Potential: Strategic deuteration of polyunsaturated fatty acids (PUFAs) can enhance their resistance to oxidative damage by strengthening the carbon-deuterium (C-D) bond, a concept known as the kinetic isotope effect. This has opened avenues for developing novel therapies for diseases associated with oxidative stress.[1]

Experimental Protocols

The successful application of deuterated fatty acids in vivo hinges on robust and well-defined experimental protocols. The following sections detail key methodologies for administration, sample collection, and analysis.

Administration of Deuterated Tracers

The choice of deuterated tracer and administration route depends on the specific research question. Common tracers include deuterated water (D₂O) for studying de novo lipogenesis and specific deuterated fatty acids (e.g., deuterated palmitic, stearic, oleic, or linolenic acid) for tracing the fate of individual fatty acids.[4][5][6][7][8][9][10]

Protocol 1: Administration of Deuterated Water (D₂O) for De Novo Lipogenesis Studies

This protocol is adapted from studies measuring fatty acid synthesis in vivo.[4][8][9][11][12]

-

Animal Model: Sprague-Dawley rats or C57BL/6 mice are commonly used.[3][4][8][9][11]

-

Acclimatization: Animals are acclimatized to their housing conditions for a specified period before the experiment.

-

Priming Dose: An intraperitoneal (IP) injection of 99.9% D₂O is administered to rapidly enrich the body water.[8][11]

-

Drinking Water Enrichment: Following the priming dose, animals are provided with drinking water enriched with a specific percentage of D₂O (e.g., 4-10%).[4][8][9][11] This dual-dosing approach helps to quickly achieve and maintain a steady-state enrichment of deuterium in the body water.[12]

-

Study Duration: The duration of D₂O administration can range from days to several weeks, depending on the turnover rate of the lipids being studied.[8][9][11]

Protocol 2: Oral Administration of Deuterated Fatty Acids

This protocol is based on studies tracing the metabolism of specific dietary fatty acids.[6][10][13]

-

Human Subjects or Animal Models: Studies have been conducted in both humans and animal models like rats.[6][10][13]

-

Tracer Formulation: Deuterated fatty acids (e.g., elaidate-d2, oleate-d4, stearic acid-d7) are often incorporated into a fat mixture, such as trielaidin-d6 and triolein-d12, or mixed with a carrier oil like corn oil.[2][3][13]

-

Administration: The deuterated fat mixture is administered orally, often after an overnight fast.

-

Dosage: The amount of deuterated fat administered is carefully controlled to act as a tracer without significantly perturbing the overall lipid metabolism.[2]

Sample Collection and Processing

-

Blood Sampling: Blood samples are collected periodically from a suitable site (e.g., tail vein in rodents, antecubital vein in humans).[2][3][13] Plasma is separated from red blood cells by centrifugation.

-

Tissue Harvesting: At the end of the study, animals are euthanized, and various tissues of interest (e.g., liver, adipose tissue, brain, spinal cord) are collected.[8][9][11]

-

Lipid Extraction: Lipids are extracted from plasma and tissues using established methods, such as the Folch or Bligh-Dyer procedures.

-

Derivatization: For analysis by gas chromatography-mass spectrometry (GC-MS), fatty acids are often converted to their more volatile fatty acid methyl esters (FAMEs).[12][14]

Analytical Techniques

Mass spectrometry is the cornerstone for analyzing deuterated fatty acids and their metabolites.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and quantifying FAMEs. The mass spectrometer allows for the clear distinction between endogenous (unlabeled) and deuterated fatty acids based on their mass-to-charge ratio.[1][12][15][16][17]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for analyzing intact, non-volatile complex lipids, such as phospholipids and triglycerides. This allows for the determination of which complex lipid classes have incorporated the deuterated fatty acyl chains.[1][6][18][19]

Quantitative Data on the Metabolic Fate of Deuterated Fatty Acids

The following tables summarize key quantitative findings from various in vivo studies using deuterated fatty acids.

Table 1: Plasma Kinetics of Deuterated Fatty Acids in Rats [6]

| Deuterated Fatty Acid Metabolite | Maximal Concentration (µM) | Time to Max Concentration (hours) | Duration of Detection (hours) |

| d7-Stearic Acid (C18:0) | ~2.2 | ~8 | Up to 72 |

| d7-Oleic Acid (C18:1) | ~1.5 | ~8 | Up to 72 |

| d7-Palmitic Acid (C16:0) | ~0.6 | ~8 | Up to 72 |

| Data from a study involving oral dosing of d7-stearic acid in rats. |

Table 2: Desaturation of Deuterated Palmitic and Stearic Acids in Humans [10]

| Deuterated Fatty Acid | Percent Desaturated | Product |

| Palmitic Acid (16:0) | 3.9% | 9c-Palmitoleic Acid (16:1) |

| Stearic Acid (18:0) | 9.2% | 9c-Oleic Acid (18:1) |

Table 3: Incorporation of Deuterium from D₂O into Fatty Acids in Rat Tissues [4][8][11]

| Tissue | Fatty Acid | Maximum Incorporation Number (N) | Half-life (t₁/₂) |

| Liver | Palmitate | 21-22 | ≤ 4 days |

| Liver | Stearate | 24 | ≤ 4 days |

| Liver | Cholesterol | 27-30 | ≤ 4 days |

| Brain | Palmitate | Varies | 5-28 days |

| Brain | Stearate | Varies | 5-28 days |

| Brain | Cholesterol | Varies | 5-28 days |

| N represents the maximum number of deuterium atoms that can be incorporated into the molecule. |

Metabolic Pathways and Visualizations

Deuterated fatty acids are metabolized through the same pathways as their endogenous counterparts. The following diagrams, generated using the DOT language, illustrate key metabolic processes.

Fatty Acid Activation and Incorporation into Complex Lipids

Upon entering the cell, fatty acids are activated to fatty acyl-CoA, a crucial intermediate for various metabolic fates.

Beta-Oxidation of Deuterated Fatty Acids

Fatty acyl-CoAs can be transported into the mitochondria for β-oxidation, a process that generates acetyl-CoA for the TCA cycle and energy production.

Desaturation and Elongation of Deuterated Fatty Acids

Deuterated fatty acids can be modified by desaturase and elongase enzymes to produce a variety of other fatty acids.

References

- 1. benchchem.com [benchchem.com]

- 2. ckisotopes.com [ckisotopes.com]

- 3. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]

- 4. In vivo measurement of plasma cholesterol and fatty acid synthesis with deuterated water: determination of the average number of deuterium atoms incorporated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human metabolic studies with deuterated alpha-linolenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo measurement of fatty acids and cholesterol synthesis using D2O and mass isotopomer analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Influence of linoleic acid on desaturation and uptake of deuterium-labeled palmitic and stearic acids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dual-labeled technique for human lipid metabolism studies using deuterated fatty acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. shimadzu.com [shimadzu.com]

- 15. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Gas chromatography-mass spectrometry methods for structural analysis of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Stable Isotope Labeling in Lipidomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly expanding field crucial for understanding cellular processes and the pathophysiology of numerous diseases, including metabolic disorders, cancer, and neurodegenerative diseases. While traditional lipidomics provides a static snapshot of lipid abundance, stable isotope labeling offers a dynamic view, enabling researchers to trace the metabolic fate of lipids and quantify their synthesis, turnover, and flux through various pathways. This technical guide provides a comprehensive overview of stable isotope labeling in lipidomics, from experimental design and execution to data analysis and interpretation.

Stable isotope labeling involves the introduction of non-radioactive, heavy isotopes (most commonly 13C and 2H) into lipid molecules. These labeled lipids are chemically identical to their endogenous counterparts but can be distinguished by their increased mass using mass spectrometry. This allows for precise tracking of their metabolic transformations within a complex biological system.

Core Concepts in Stable Isotope Labeling for Lipidomics

Common Stable Isotopes and Tracers

The choice of stable isotope and the labeled precursor molecule (tracer) is critical and depends on the specific metabolic pathway under investigation.

| Stable Isotope | Common Precursor (Tracer) | Primary Metabolic Target |

| Carbon-13 (13C) | [U-13C]-Glucose | De novo fatty acid synthesis, glycerol (B35011) backbone synthesis |

| [13C]-Fatty Acids (e.g., Palmitate, Oleate) | Fatty acid uptake, elongation, desaturation, and incorporation into complex lipids | |

| [13C, 15N]-Amino Acids (e.g., Serine, Glutamine) | Sphingolipid backbone synthesis, contribution to TCA cycle and fatty acid synthesis | |

| Deuterium (B1214612) (2H) | Deuterated Water (D2O) | General labeling of newly synthesized lipids through incorporation of deuterium from body water |

| Deuterated Fatty Acids | Similar to 13C-labeled fatty acids, used to trace fatty acid metabolism | |

| Deuterated Choline/Ethanolamine | De novo synthesis of phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE) |

Labeling Strategies

Two primary strategies are employed in stable isotope labeling experiments:

-

Steady-State Labeling: Cells or organisms are cultured with a labeled precursor for an extended period, allowing the isotopic enrichment in lipids to reach a steady state. This approach is useful for determining the relative contributions of different pathways to the synthesis of a particular lipid.

-

Pulse-Chase Labeling: Cells or organisms are exposed to a labeled precursor for a short period (the "pulse"), followed by a return to an unlabeled medium (the "chase"). This method allows for the determination of lipid turnover rates, including both synthesis and degradation.

Experimental Workflows and Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for a stable isotope labeling experiment in lipidomics.

In Vitro Experimental Protocol: Labeling of Cultured Adherent Cells

This protocol provides a step-by-step guide for stable isotope labeling of lipids in cultured mammalian cells.

1. Cell Culture and Labeling:

-

1.1. Plate cells in a suitable culture dish (e.g., 10 cm dish) and grow to the desired confluency (typically 70-80%).

-

1.2. Prepare the labeling medium by supplementing dialyzed fetal bovine serum (FBS) with the chosen stable isotope tracer (e.g., [U-13C]-glucose). Dialyzed FBS is used to minimize interference from unlabeled metabolites present in standard FBS.

-

1.3. For steady-state labeling , replace the standard culture medium with the labeling medium and incubate for a predetermined period (e.g., 24-72 hours) to allow for maximal incorporation of the label.

-

1.4. For pulse-chase labeling , replace the standard medium with the labeling medium for a short pulse period (e.g., 1-4 hours). Afterward, remove the labeling medium, wash the cells with phosphate-buffered saline (PBS), and add fresh standard medium for the chase period. Collect samples at various time points during the chase.

2. Sample Collection and Quenching:

-

2.1. At the end of the labeling or chase period, place the culture dish on ice and aspirate the medium.

-

2.2. Wash the cells twice with ice-cold PBS to remove any residual labeling medium.

-

2.3. Quench metabolic activity by adding a cold solvent, such as liquid nitrogen or ice-cold methanol, directly to the plate.

-

2.4. Scrape the cells from the plate into a collection tube.

3. Lipid Extraction:

-

3.1. Perform a biphasic lipid extraction using a modified Bligh-Dyer or Folch method. A common solvent system is chloroform (B151607):methanol:water.

-

3.2. Add the extraction solvent to the cell pellet, vortex thoroughly, and incubate on ice.

-

3.3. Induce phase separation by adding chloroform and water, then centrifuge to separate the aqueous (upper) and organic (lower) phases.

-

3.4. Carefully collect the lower organic phase containing the lipids into a new tube.

-

3.5. Dry the lipid extract under a stream of nitrogen gas.

4. Mass Spectrometry Analysis:

-

4.1. Reconstitute the dried lipid extract in a suitable solvent for mass spectrometry analysis (e.g., isopropanol:acetonitrile:water).

-

4.2. Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography (LC-MS) to separate and detect the labeled lipid species.

In Vivo Experimental Protocol: Labeling in a Mouse Model via Oral Gavage

This protocol outlines the procedure for in vivo stable isotope labeling in mice.

1. Animal Preparation and Tracer Administration:

-

1.1. Acclimate mice to the experimental conditions and fast them for a short period (e.g., 4-6 hours) before tracer administration to ensure consistent metabolic states.

-

1.2. Prepare the stable isotope tracer solution (e.g., [U-13C]-glucose in saline) at a physiological dose (e.g., 2 g/kg body weight).[1]

-

1.3. Administer the tracer solution to the mice via oral gavage using a blunt-ended needle.[1] Alternatively, for specific applications, intravenous injection via the tail vein can be used.

2. Sample Collection:

-

2.1. At predetermined time points after tracer administration (e.g., 15, 30, 60, 120 minutes), euthanize the mice according to approved animal care protocols.[1]

-

2.2. Promptly collect blood via cardiac puncture and tissues of interest (e.g., liver, adipose tissue, brain).[1]

-

2.3. Immediately flash-freeze the tissues in liquid nitrogen to quench metabolic activity.[1] Process the blood to obtain plasma or serum.

3. Tissue Processing and Lipid Extraction:

-

3.1. Homogenize the frozen tissues in a suitable buffer on ice.

-

3.2. Perform lipid extraction from the tissue homogenates and plasma/serum samples using the methods described in the in vitro protocol.

4. Mass Spectrometry Analysis:

-

4.1. Analyze the lipid extracts by LC-MS as described in the in vitro protocol.

Application in Signaling Pathway Analysis

Stable isotope labeling is a powerful tool for dissecting the role of signaling pathways in regulating lipid metabolism.

Sphingolipid De Novo Synthesis Pathway

The de novo synthesis of sphingolipids is a fundamental cellular process that can be traced using stable isotope-labeled precursors like serine and palmitate.[2][3][4]